![molecular formula C15H14O B12079565 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an ethanone group is attached to the other
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as acetyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to introduce the ethanone group onto the biphenyl structure. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanol.
Substitution: 1-(4’-Bromo-[1,1’-biphenyl]-3-yl)ethanone.
科学的研究の応用
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to fit into specific binding sites, influencing biochemical processes.
類似化合物との比較
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be compared with other biphenyl derivatives, such as:
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with the ethanone group attached to the 4-position of the biphenyl ring.
1-(4’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone: Contains a methoxy group instead of a methyl group.
1-(4’-Bromo-[1,1’-biphenyl]-3-yl)ethanone: Contains a bromo group instead of a methyl group.
特性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
1-[3-(4-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15-5-3-4-14(10-15)12(2)16/h3-10H,1-2H3 |
InChIキー |
JHCLNEOTTRNKFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




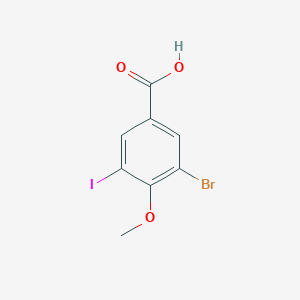
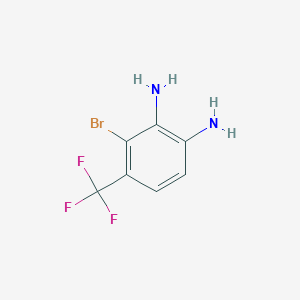

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)

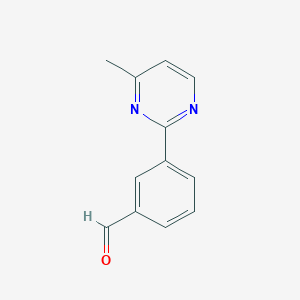

![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)

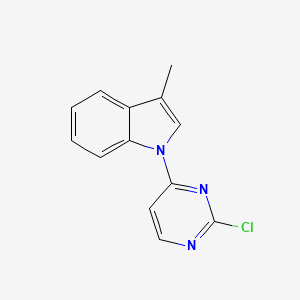
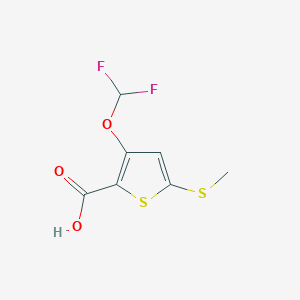
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
